N'-(2-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
Description
N’-(2-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-6-8-14(9-7-13)20-23-15(12-27-20)10-11-22-18(25)19(26)24-17-5-3-2-4-16(17)21/h2-9,12H,10-11H2,1H3,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGFWOOHYSISEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Coupling with 4-methylphenyl Group: The thiazole intermediate is then coupled with a 4-methylphenyl group using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Formation of the Ethanediamide Moiety: The final step involves the reaction of the thiazole derivative with 2-chlorophenyl ethylenediamine under appropriate conditions to form the ethanediamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
N’-(2-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N’-(2-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide: shares structural similarities with other thiazole-based compounds, such as:
Uniqueness
- Structural Uniqueness : The combination of the thiazole ring with the ethanediamide moiety and the specific substitution pattern makes it unique.
- Functional Uniqueness : Its ability to undergo a variety of chemical reactions and its potential applications in different scientific fields highlight its versatility.
Biological Activity
N'-(2-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is significant in medicinal chemistry for its diverse biological activities. The structural formula is as follows:
The presence of the 2-chlorophenyl and 4-methylphenyl groups enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole moieties exhibit promising anticancer properties. For instance, derivatives of thiazole have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that thiazole derivatives could induce apoptosis in colon carcinoma cells, with IC50 values indicating significant potency against specific cancer types .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole Derivative A | HCT-116 | 6.2 | |
| Thiazole Derivative B | T47D | 27.3 | |
| Thiazole Derivative C | MCF-7 | 43.4 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives demonstrate antibacterial and antifungal activities against various pathogens. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .
Table 2: Antimicrobial Activity of Thiazole Compounds
| Compound | Organism Tested | Activity Type | Reference |
|---|---|---|---|
| Thiazole Derivative D | Staphylococcus aureus | Antibacterial | |
| Thiazole Derivative E | Candida albicans | Antifungal |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiazole rings have been shown to inhibit specific metabolic enzymes, which can lead to reduced cell viability in cancer and microbial cells.
- Induction of Apoptosis : Many thiazole derivatives trigger programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, which can protect normal cells from oxidative stress while targeting cancerous cells .
Study on Oct3/4 Induction
A notable study explored the ability of thiazole derivatives to enhance Oct3/4 expression in pluripotent stem cells. The compound O4I2 (a derivative related to the target compound) showed significant activity in promoting Oct3/4 expression, indicating potential applications in regenerative medicine and stem cell research .
Evaluation Against Mycobacterium tuberculosis
Another study assessed the efficacy of thiazole derivatives against Mycobacterium tuberculosis. While some compounds exhibited lower activity compared to standard treatments, specific derivatives showed promising results that warrant further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
